molecular formula C7H13N3 B1470436 4-Isopropyl-1-methyl-1H-imidazol-2-amine CAS No. 1782341-11-0

4-Isopropyl-1-methyl-1H-imidazol-2-amine

Cat. No.: B1470436
CAS No.: 1782341-11-0
M. Wt: 139.2 g/mol
InChI Key: SOFNLKZHXWZBOL-UHFFFAOYSA-N
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Description

4-Isopropyl-1-methyl-1H-imidazol-2-amine is a chemical compound built on an imidazole scaffold, a nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery. The imidazole ring is a common pharmacophore found in molecules that interact with biological systems, and substituted imidazoles are frequently explored for their potential as enzyme inhibitors . For instance, research into Insulin Degrading Enzyme (IDE) inhibitors, which are relevant for studies in Alzheimer's disease and type-2 diabetes, has highlighted the critical role of the imidazole group in such compounds . Similarly, imidazole-based molecules are investigated as inhibitors of other biological targets, such as apoptosis signal-regulating kinase 1 (ASK1) . The specific substitution pattern of this compound, featuring an amine functional group at the 2-position and an isopropyl group at the 4-position, makes it a valuable synthetic intermediate. Researchers can utilize this amine group for further chemical modifications, enabling the construction of more complex molecules for structure-activity relationship (SAR) studies . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-4-propan-2-ylimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5(2)6-4-10(3)7(8)9-6/h4-5H,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFNLKZHXWZBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN(C(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Substituent Position and Type
  • 4-Isopropyl-1-methyl-1H-imidazol-2-amine : Features a compact aliphatic isopropyl group (4-position) and a methyl group (1-position), optimizing steric bulk while retaining moderate lipophilicity.
  • 1-Isopropyl-1H-imidazol-2-ylmethylamine dihydrochloride (Imazapic): Contains an imidazolinone ring with a methylnicotinic acid side chain. The additional carboxylic acid group enhances water solubility, making it suitable for herbicidal applications (e.g., Imazapic’s use as a ALS inhibitor) .
  • 5-(4-Fluorophenyl)-1H-imidazol-2-amine : Aryl substitution at the 5-position introduces aromaticity and electron-withdrawing effects via fluorine, likely enhancing binding to hydrophobic enzyme pockets .
Saturation and Conformational Rigidity
  • 1H-Imidazol-2-amine,4,5-dihydro-1-propyl : Partial saturation of the imidazole ring (4,5-dihydro) reduces aromaticity, increasing conformational flexibility compared to fully aromatic analogs. The propyl group at the 1-position may enhance lipid membrane permeability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP (Predicted) pKa (Predicted) Key Features
This compound C7H13N3 139.20 ~1.5 ~7.5 Moderate lipophilicity, basic imidazole core
Imazapic C14H17N3O3 283.30 1.2 3.1 (acidic) Carboxylic acid enhances solubility
5-(4-Fluorophenyl)-1H-imidazol-2-amine C9H8FN3 177.18 ~2.0 ~8.0 Fluorine enhances bioavailability
4,5-Dihydro-1-propyl-1H-imidazol-2-amine C6H13N3 127.19 ~0.8 10.28 Flexible dihydro structure

Preparation Methods

Synthesis via Reaction of α-Haloaldehydes with Acetamidine Hydrochloride

A closely related preparation method involves the synthesis of 2-methylimidazole-4-formaldehyde by reacting 2-bromopropionaldehyde with acetamidine hydrochloride under controlled temperature and inert atmosphere conditions. This method avoids generation of strong acid gases and yields stable intermediates, making it suitable for scale-up and industrial production. The process involves:

  • Cooling a mixture of 2-bromopropionaldehyde and acetamidine hydrochloride in a solvent under nitrogen protection.
  • Adding a strong base gradually while maintaining temperature below -15 °C.
  • Stirring and gradual warming to room temperature to complete the reaction.
  • Isolation of 2-methylimidazole-4-formaldehyde by post-treatment.

This intermediate can be further functionalized to introduce N-substituents, such as methyl or isopropyl groups, through nucleophilic substitution or alkylation reactions.

Step Reagents & Conditions Temperature Notes Yield (%)
s1-1 2-bromopropionaldehyde + acetamidine hydrochloride in solvent -50 to 0 °C Under N2 atmosphere -
s1-2 Addition of strong base in batches < -15 °C Temperature control critical -
s1-3 Stirring and warming to 15-25 °C 15-25 °C Reaction completion ~53% (calculated by 2-bromopropionaldehyde)
s1-4 Post-treatment and isolation Room temp Stable intermediate -

Amination at the 2-Position of Imidazole

The introduction of the amino group at position 2 can be achieved by:

  • Direct reaction of imidazole derivatives with amination agents such as ammonia or amines under mild conditions.
  • Alternatively, reduction of imidazole-2-yl aldehydes or nitriles to the corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

For example, a related imidazole derivative was reduced with LiAlH4 in dry tetrahydrofuran under inert atmosphere, followed by careful quenching and workup to yield the corresponding aminomethyl imidazole.

Step Reagents & Conditions Solvent Temperature Notes
s3-1 Imidazole-2-yl aldehyde + LiAlH4 Dry THF 0 °C to room temp Inert atmosphere
s3-2 Quenching with water and base - Controlled addition Gas evolution observed
s3-3 Filtration and isolation - - Product purification

Summary Table of Preparation Method Steps

Step No. Description Key Reagents Conditions Outcome/Yield
1 Formation of 2-methylimidazole-4-formaldehyde 2-bromopropionaldehyde, acetamidine hydrochloride, strong base -50 to 25 °C, N2 atmosphere ~53% yield, stable intermediate
2 N1 and C4 alkylation Alkyl halides (e.g., methyl bromide, isopropyl bromide), strong base THF, -5 to 15 °C, N2 atmosphere Alkylated imidazole derivatives
3 Amination at C2 LiAlH4 or similar reducing agent Dry THF, 0 °C to RT Aminated imidazole, purified product

Research Findings and Considerations

  • The preparation method involving 2-bromopropionaldehyde and acetamidine hydrochloride avoids the generation of harmful acid gases, making it environmentally favorable and industrially scalable.
  • Alkylation reactions require careful temperature control and inert atmosphere to prevent side reactions and ensure high selectivity.
  • Reduction steps for amination are sensitive and require controlled quenching due to gas evolution and potential hazards.
  • No direct photocatalytic or metal-catalyzed methods have been reported specifically for this compound, but related imidazole derivatives have been synthesized via mild base-catalyzed or visible light-mediated methods, which could be explored for future improvements.

Q & A

Basic: What synthetic methodologies are effective for preparing 4-Isopropyl-1-methyl-1H-imidazol-2-amine?

Methodological Answer:
Synthesis typically involves cyclization reactions using imidazole precursors. For example:

  • HBr-mediated cyclization : Refluxing intermediates with hydrobromic acid (HBr) under controlled conditions to form the imidazole ring, as demonstrated in analogous benzoimidazole syntheses .
  • Phosphorus oxychloride (POCl₃) : Used to activate carbonyl groups in thiosemicarbazide derivatives, facilitating cyclization at elevated temperatures (e.g., 90°C) .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) improves yield and purity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign signals for methyl (δ ~1.2–1.4 ppm) and isopropyl groups (δ ~2.5–3.0 ppm), with imidazole ring protons appearing as singlets (δ ~6.8–7.5 ppm) .
  • IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and aromatic C-N vibrations (~1600 cm⁻¹) .
  • Mass spectrometry (MS) : Confirm molecular weight (C₇H₁₃N₃: 139.2 g/mol) via ESI or EI-MS .

Advanced: How can X-ray crystallography using SHELX software aid in confirming the molecular structure?

Methodological Answer:

  • Data collection : Use high-resolution diffraction data (e.g., Cu-Kα radiation) to resolve bond lengths and angles.
  • Refinement with SHELXL : Optimize structural parameters (e.g., anisotropic displacement for non-H atoms) and validate via R-factor convergence (<5% for high-quality data) .
  • Validation tools : Check for steric clashes, hydrogen bonding, and torsional angles using CCDC reference databases (e.g., CCDC 1038591 for imidazole derivatives) .

Advanced: How to address contradictions in spectroscopic data during structure elucidation?

Methodological Answer:

  • Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations for ¹³C chemical shifts) .
  • Crystallographic resolution : If NMR signals overlap (e.g., due to tautomerism), use X-ray diffraction to unambiguously assign the structure .
  • Isotopic labeling : Introduce ¹⁵N or ²H isotopes to clarify ambiguous proton environments .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hygroscopic degradation .
  • Handling : Use PPE (gloves, lab coat) and avoid skin contact due to potential irritancy .

Advanced: What strategies are employed to determine the compound's potential biological targets?

Methodological Answer:

  • Virtual screening : Use molecular docking (e.g., targeting uPAR or histamine receptors) to predict binding affinities .
  • SAR studies : Modify substituents (e.g., isopropyl or methyl groups) and assess activity changes in cell-based assays .
  • High-throughput assays : Screen against kinase or GPCR libraries to identify inhibitory/agonistic effects .

Advanced: How to optimize reaction conditions to minimize by-products in synthesis?

Methodological Answer:

  • Catalyst screening : Test Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
  • Temperature control : Lower reaction temperatures (<80°C) reduce side reactions like over-alkylation .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Isopropyl-1-methyl-1H-imidazol-2-amine
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4-Isopropyl-1-methyl-1H-imidazol-2-amine

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